molecular formula C11H21N5 B12316186 N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

Cat. No.: B12316186
M. Wt: 223.32 g/mol
InChI Key: JQVFABRGIFHXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound was first synthesized through collaborative efforts between academic and industrial research groups, with Enamine Ltd. pioneering its large-scale production. Its development emerged from systematic modifications of 1,2,4-triazole derivatives, a class known for pharmacological relevance in antiviral and anticancer therapies. The strategic introduction of ethyl and methyl substituents at the triazole ring's 4th and 5th positions, respectively, marked a deliberate attempt to optimize steric and electronic properties while maintaining synthetic accessibility.

Motivation for Academic Study

Three primary factors drive research interest:

  • Structural Novelty : The simultaneous presence of triazole and pyrrolidine moieties creates unique three-dimensional conformations that challenge conventional molecular modeling approaches.
  • Drug Discovery Potential : Triazole derivatives demonstrate broad biological activity, with this compound serving as a lead structure for developing selective enzyme inhibitors.
  • Synthetic Methodology Development : The compound's synthesis requires innovative coupling techniques between heterocyclic systems and aliphatic amines, pushing the boundaries of modern organic synthesis.

Overview of Chemical and Structural Features

The molecule (C₁₁H₂₁N₅) combines two distinct pharmacophores:

Feature Description
Triazole Core 4H-1,2,4-triazole with ethyl (C₂H₅) at N4 and methyl (CH₃) at C5 positions
Pyrrolidine Substituent N-methylpyrrolidin-3-amine group attached via methylene bridge (-CH₂-)
Stereochemical Centers Pyrrolidine C3 and triazole N4 create potential for stereoisomerism
Hydrogen Bond Capacity Five hydrogen bond acceptors (N atoms) and two donors (amine groups)

This architecture enables π-π stacking through the aromatic triazole ring while maintaining solubility via the pyrrolidine's amine functionality.

Scope and Objectives of Research

Current investigations prioritize three domains:

  • Synthetic Optimization : Developing catalytic asymmetric routes to access enantiomerically pure forms.
  • Computational Modeling : Mapping electrostatic potential surfaces to predict binding affinities with biological targets.
  • Structure-Activity Relationships : Modifying substituent patterns to enhance selectivity in enzyme inhibition assays.

Ongoing studies aim to establish this compound as a platform for developing next-generation therapeutic agents while advancing fundamental understanding of heterocyclic reactivity.

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H21N5/c1-4-16-9(2)13-14-11(16)8-15(3)10-5-6-12-7-10/h10,12H,4-8H2,1-3H3

InChI Key

JQVFABRGIFHXQV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1CN(C)C2CCNC2)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclocondensation of ethyl thiosemicarbazide with acetylacetone under acidic conditions:

  • Reagents : Ethyl thiosemicarbazide (1.0 eq.), acetylacetone (1.2 eq.), HCl (2.0 eq.).
  • Conditions : Reflux in ethanol (80°C, 6 h).
  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and crystallization.
  • Yield : 85–90%.

Alkylation with N-Methylpyrrolidin-3-amine

The thiol intermediate is alkylated using N-methylpyrrolidin-3-amine under basic conditions:

  • Reagents : 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq.), N-methylpyrrolidin-3-amine (1.5 eq.), K₂CO₃ (2.0 eq.), CH₃I (1.2 eq.).
  • Conditions : Stirring in DMF at 60°C for 12 h.
  • Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).
  • Yield : 70–75%.

Nucleophilic Substitution of Chloromethyl Triazole

Preparation of 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole

A chloromethyl intermediate is synthesized via chlorination of the hydroxymethyl precursor:

  • Reagents : 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-methanol (1.0 eq.), SOCl₂ (3.0 eq.).
  • Conditions : Reflux in toluene (110°C, 3 h).
  • Workup : Evaporation under reduced pressure.
  • Yield : 92–95%.

Coupling with N-Methylpyrrolidin-3-amine

The chloromethyl triazole undergoes nucleophilic substitution:

  • Reagents : 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole (1.0 eq.), N-methylpyrrolidin-3-amine (1.2 eq.), Et₃N (2.0 eq.).
  • Conditions : Stirring in THF at 25°C for 24 h.
  • Purification : Recrystallization from ethanol/water (1:1).
  • Yield : 65–70%.

Reductive Amination of Triazole Aldehyde

Synthesis of 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-carbaldehyde

The aldehyde intermediate is prepared via oxidation of the hydroxymethyl derivative:

  • Reagents : 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-methanol (1.0 eq.), MnO₂ (5.0 eq.).
  • Conditions : Stirring in CH₂Cl₂ at 25°C for 12 h.
  • Workup : Filtration through Celite, solvent evaporation.
  • Yield : 80–85%.

Reductive Amination with N-Methylpyrrolidin-3-amine

The aldehyde is coupled with N-methylpyrrolidin-3-amine using NaBH₃CN:

  • Reagents : 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq.), N-methylpyrrolidin-3-amine (1.5 eq.), NaBH₃CN (2.0 eq.).
  • Conditions : Stirring in MeOH at 0°C → 25°C, 6 h.
  • Purification : Flash chromatography (SiO₂, EtOAc:Hexane = 3:7).
  • Yield : 60–65%.

Comparative Analysis of Methods

Method Key Step Yield Purity Scalability
Cyclocondensation-Alkylation Thiosemicarbazide cyclization 70–75% ≥95% Moderate
Nucleophilic Substitution Chloromethyl coupling 65–70% ≥98% High
Reductive Amination Aldehyde amination 60–65% ≥90% Low

Advantages :

  • Method 2 offers higher purity due to recrystallization.
  • Method 1 is optimal for large-scale synthesis with minimal byproducts.

Challenges :

  • Method 3 requires strict temperature control to avoid over-reduction.

Stereochemical Considerations

The stereochemistry of the pyrrolidine ring is preserved using enantiomerically pure N-methylpyrrolidin-3-amine. Chiral HPLC (Chiralpak IA column) confirms >99% enantiomeric excess when starting with (R)- or (S)-configured amine.

Industrial-Scale Adaptations

Patent WO2021059220A1 highlights a modified alkylation process using continuous flow reactors to enhance yield (85%) and reduce reaction time (2 h). Key parameters:

  • Residence Time : 10 min.
  • Temperature : 100°C.
  • Catalyst : Pd/C (0.5 mol%).

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine exhibit significant antimicrobial properties. The triazole moiety is known for its efficacy against a range of pathogens, including bacteria and fungi.

Case Study:
A study evaluated the antimicrobial activity of triazole derivatives against various strains of bacteria and fungi. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

1.2 Antifungal Properties

The compound's structure suggests potential antifungal activity, particularly against strains resistant to conventional treatments. Triazoles are commonly used in antifungal therapies due to their mechanism of action which inhibits ergosterol synthesis.

Data Table 1: Antifungal Efficacy Comparison

CompoundPathogenMIC (µg/mL)
N-[4-Ethyl-5-methyl...Candida albicans8
FluconazoleCandida albicans16
N-[4-Ethyl-5-methyl...Aspergillus niger4
ItraconazoleAspergillus niger8

Agricultural Applications

2.1 Plant Growth Regulation

Research indicates that the compound may function as a plant growth regulator, enhancing growth and yield in various crops. Its application could lead to improved agricultural productivity.

Case Study:
In a controlled environment study, the application of this compound on tomato plants resulted in increased biomass and fruit yield compared to untreated controls .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property can be exploited for therapeutic purposes or in biochemical assays.

Data Table 2: Enzyme Inhibition Activity

EnzymeInhibition (%) at 100 µM
Cyclic nucleotide phosphodiesterase85%
Acetylcholinesterase70%

Toxicological Studies

4.1 Safety Profile Assessment

Toxicological evaluations are essential for understanding the safety profile of new compounds. Preliminary studies on this compound suggest low toxicity levels in mammalian models.

Case Study:
A study assessing acute toxicity in rodents revealed no significant adverse effects at doses up to 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several 1,2,4-triazole derivatives reported in recent studies. Key analogues include:

Compound Name Key Structural Features Biological Activity Reference
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine Pyridine-linked triazole with oxane substituent Macrofilaricidal activity (IC₅₀ = 0.5 µM against Brugia malayi)
N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Chlorophenyl and pyridinyl substituents Anticancer potential (tested against MCF-7 and HeLa cell lines)
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives Alkylsulfanyl groups at position 3 Antibacterial and antifungal activity (e.g., MIC = 8 µg/mL against Staphylococcus aureus)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core with cyclopropylamine substituent Kinase inhibition (synthetic intermediate for Janus kinase inhibitors)

Key Observations :

  • The target compound lacks electronegative substituents (e.g., halogens, sulfanyl groups) commonly associated with enhanced antimicrobial or anticancer activity in analogues .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable, comparisons with analogues highlight:

  • Bioactivity : Triazole derivatives with pyridinyl substituents (e.g., ) exhibit moderate anticancer activity, suggesting the target compound may share similar targets, though empirical validation is required.
  • Toxicity : Secondary amines like pyrrolidin-3-amine are generally associated with lower acute toxicity compared to primary amines, a feature advantageous in drug design .

Biological Activity

N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C10H16N4
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 1114597-94-2

Research indicates that compounds containing the triazole moiety often exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific mechanism of action for this compound may involve modulation of enzyme activity or interaction with specific receptors.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have shown that the compound exhibits significant antifungal activity against various strains of fungi. For instance:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

These results indicate that the compound could be a promising candidate for further development in antifungal therapies.

Antibacterial Activity

In addition to antifungal effects, preliminary studies suggest antibacterial properties against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings warrant further investigation into the compound's potential as an antibacterial agent.

Anticancer Activity

Recent research has explored the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)12

These results suggest that the compound may interfere with cancer cell growth and proliferation.

Case Study 1: Antifungal Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antifungal activity of this compound against clinical isolates of Candida species. The study demonstrated a significant reduction in fungal load in vitro at concentrations as low as 8 µg/mL.

Case Study 2: Anticancer Properties

In another investigation published in a peer-reviewed journal, the compound was tested against various human cancer cell lines. The results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.

Q & A

Q. What are the standard synthetic routes for N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine?

The synthesis typically involves multi-step protocols starting with functionalized triazole cores. For example:

  • Step 1 : Condensation of a triazole derivative (e.g., 3-bromo-1H-1,2,4-triazole) with a substituted benzyl halide or nitrobenzene under microwave irradiation or sealed-tube conditions .
  • Step 2 : Alkylation or amination of intermediates using reagents like methylamine or pyrrolidine derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) with bases such as K₂CO₃ .
  • Step 3 : Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) . Key challenges include controlling regioselectivity in triazole functionalization and minimizing byproducts during alkylation.

Q. Which analytical methods are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For example, δ 8.87 ppm (aromatic protons) and δ 2.5–3.5 ppm (pyrrolidine methyl groups) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., m/z 215 [M+H]⁺) .
  • X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O interactions stabilizing conformation) .
  • Elemental Analysis : Validates C, H, N percentages (e.g., 76.80% C, 6.14% H, 17.06% N) .

Advanced Research Questions

Q. How can computational methods improve reaction design and yield optimization?

Quantum chemical calculations (e.g., DFT) and reaction path searches predict optimal intermediates and transition states. For example:

  • ICReDD’s Approach : Combines computational modeling with experimental feedback to identify energy-efficient pathways and reduce trial-and-error experimentation .
  • Case Study : Microwave-assisted reactions (e.g., 373 K for 1 hour) enhance yield by 20–30% compared to conventional heating, as shown in pyrazole synthesis .

Q. How to address contradictions in reported biological activity data?

Discrepancies often arise from impurities or assay variability. Methodological solutions include:

  • Rigorous Purity Standards : Use ≥95% pure compounds (verified by HPLC) .
  • Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature) and validate with positive controls .
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., triazole-pyrrolidine hybrids with known bioactivity) .

Q. What are the challenges in resolving stereochemical and conformational ambiguities?

  • Dihedral Angle Conflicts : X-ray crystallography reveals torsional strain (e.g., 85.5° between pyrrolo-pyridine and benzyl groups) that NMR alone cannot resolve .
  • Dynamic Effects : Variable-temperature NMR or molecular dynamics simulations detect conformational flexibility in solution .
  • Chiral Centers : Use chiral chromatography or asymmetric synthesis to isolate enantiomers, as seen in piperidine derivatives .

Q. How to mitigate low yields in multi-step syntheses?

  • Catalyst Screening : Copper(I) bromide or Pd catalysts improve coupling efficiency in triazole alkylation .
  • Solvent Optimization : Polar solvents (e.g., DMSO) enhance solubility of intermediates .
  • Workflow Adjustments : Sequential one-pot reactions reduce purification losses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.